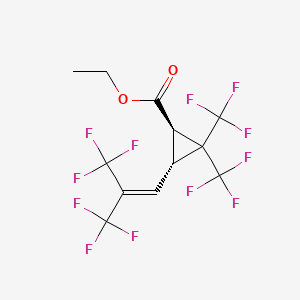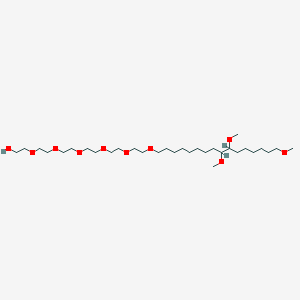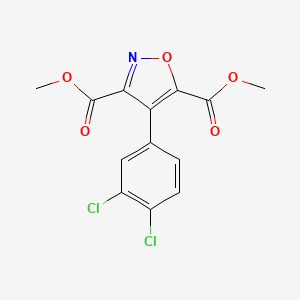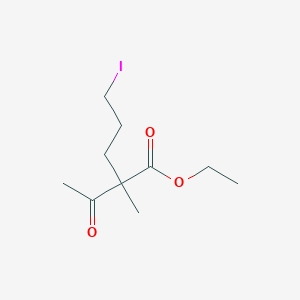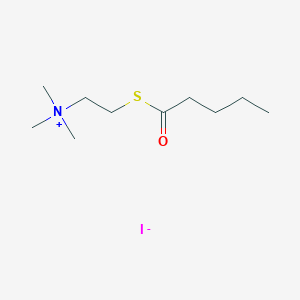
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a pentanoylsulfanyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide with pentanoyl chloride under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites, while the pentanoylsulfanyl group can interact with hydrophobic regions. These interactions can affect cellular processes and signaling pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a pentanoylsulfanyl group.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, used in different applications.
Uniqueness
N,N,N-Trimethyl-2-(pentanoylsulfanyl)ethan-1-aminium iodide is unique due to its pentanoylsulfanyl group, which provides distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
110438-89-6 |
|---|---|
Molekularformel |
C10H22INOS |
Molekulargewicht |
331.26 g/mol |
IUPAC-Name |
trimethyl(2-pentanoylsulfanylethyl)azanium;iodide |
InChI |
InChI=1S/C10H22NOS.HI/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KEILFWHVGUVPEI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=O)SCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
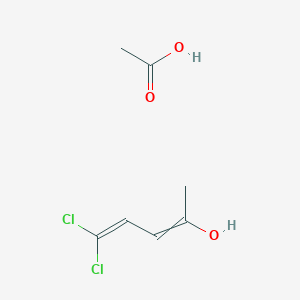
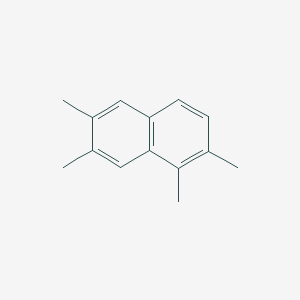
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
